molecular formula C10H12O2 B14444400 1,2-Benzenediol, 3-(2-methyl-1-propenyl)- CAS No. 77391-94-7

1,2-Benzenediol, 3-(2-methyl-1-propenyl)-

Cat. No.: B14444400
CAS No.: 77391-94-7
M. Wt: 164.20 g/mol
InChI Key: PLSMJPHVSIUHKS-UHFFFAOYSA-N
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Description

1,2-Benzenediol, 3-(2-methyl-1-propenyl)- is an organic compound belonging to the class of catechols Catechols are characterized by the presence of two hydroxyl groups attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Benzenediol, 3-(2-methyl-1-propenyl)- can be achieved through several methods. One common approach involves the alkylation of catechol with 2-methyl-1-propenyl halides under basic conditions. The reaction typically requires a strong base such as sodium hydroxide or potassium hydroxide to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound often involves the use of continuous flow reactors to ensure consistent quality and yield. The process may include steps such as purification through distillation or recrystallization to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

1,2-Benzenediol, 3-(2-methyl-1-propenyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones, which are important intermediates in organic synthesis.

    Reduction: Reduction reactions can convert the compound into dihydroxy derivatives.

    Substitution: Electrophilic substitution reactions can introduce different functional groups onto the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under controlled conditions.

Major Products

The major products formed from these reactions include quinones, dihydroxy derivatives, and various substituted catechols, depending on the specific reagents and conditions used.

Scientific Research Applications

1,2-Benzenediol, 3-(2-methyl-1-propenyl)- has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1,2-Benzenediol, 3-(2-methyl-1-propenyl)- involves its interaction with specific molecular targets and pathways. The compound can act as an antioxidant by scavenging free radicals and preventing oxidative damage. It may also inhibit certain enzymes involved in metabolic pathways, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    1,2-Benzenediol, 3-methyl-:

    1,2-Benzenediol, 4-methyl-:

    1,2-Benzenediol, 3-ethyl-: This compound has an ethyl group instead of a 2-methyl-1-propenyl group, leading to different chemical behavior.

Uniqueness

1,2-Benzenediol, 3-(2-methyl-1-propenyl)- is unique due to the presence of the 2-methyl-1-propenyl group, which imparts distinct chemical and physical properties. This substitution pattern can influence the compound’s reactivity, making it suitable for specific applications in research and industry.

Properties

CAS No.

77391-94-7

Molecular Formula

C10H12O2

Molecular Weight

164.20 g/mol

IUPAC Name

3-(2-methylprop-1-enyl)benzene-1,2-diol

InChI

InChI=1S/C10H12O2/c1-7(2)6-8-4-3-5-9(11)10(8)12/h3-6,11-12H,1-2H3

InChI Key

PLSMJPHVSIUHKS-UHFFFAOYSA-N

Canonical SMILES

CC(=CC1=C(C(=CC=C1)O)O)C

Origin of Product

United States

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